1-Isocyanato-3-(phenoxymethyl)benzene

Vue d'ensemble

Description

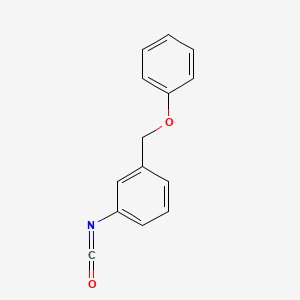

1-Isocyanato-3-(phenoxymethyl)benzene is an organic compound with the molecular formula C14H11NO2. It is also known by other names such as 3-(phenoxymethyl)benzenisocyanate and Benzene,1-isocyanato-3-(phenoxymethyl)- . This compound is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring, which is further substituted with a phenoxymethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(phenoxymethyl)benzene can be synthesized through various methods. One common approach involves the reaction of 3-(phenoxymethyl)benzylamine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer and more efficient reagents such as diphosgene or triphosgene instead of phosgene. These reagents are less hazardous and can be handled more easily. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Isocyanato-3-(phenoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Reacts with the isocyanate group to form amines and carbon dioxide.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amines and Carbon Dioxide: Formed from the reaction with water.

Applications De Recherche Scientifique

Polymer Chemistry

1-Isocyanato-3-(phenoxymethyl)benzene is utilized as a monomer in the synthesis of polyurethane and other polymeric materials. Its isocyanate functional group allows for the formation of urethane linkages, which are crucial in producing flexible and durable polymers.

Key Applications:

- Coatings and Sealants: The compound is incorporated into formulations for paints, varnishes, and sealants due to its ability to enhance adhesion and durability. These applications are particularly relevant in construction and automotive industries .

- Adhesives: Its reactivity with polyols makes it suitable for producing adhesives that require strong bonding properties under various environmental conditions .

Pharmaceutical Applications

The unique chemical structure of this compound lends itself to pharmaceutical applications, particularly in drug design and synthesis.

Case Studies:

- Synthesis of Bioactive Compounds: Research indicates that derivatives of isocyanates can serve as intermediates in the synthesis of biologically active compounds. For example, isocyanates are often used to create enzyme inhibitors or other therapeutic agents .

- Drug Delivery Systems: The compound's ability to form stable linkages with various biomolecules makes it a candidate for developing drug delivery systems that can improve the efficacy of therapeutic agents .

Material Sciences

In material sciences, this compound is explored for its potential in creating novel materials with specific properties.

Applications:

- Composite Materials: The compound can be used to enhance the mechanical properties of composite materials, making them suitable for high-performance applications in aerospace and automotive sectors .

- Nanomaterials: Its incorporation into nanostructured materials has been studied for applications in sensors and electronic devices due to improved conductivity and stability .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Polymer Chemistry | Coatings, Sealants, Adhesives | Enhanced adhesion, durability |

| Pharmaceuticals | Synthesis of Bioactive Compounds | Potential for enzyme inhibitors |

| Material Sciences | Composite Materials, Nanomaterials | Improved mechanical properties |

Mécanisme D'action

The mechanism of action of 1-Isocyanato-3-(phenoxymethyl)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and water. This reactivity allows the compound to form stable covalent bonds with various substrates, leading to the formation of ureas, carbamates, and other derivatives .

Molecular Targets and Pathways:

Nucleophiles: The isocyanate group targets nucleophiles, leading to the formation of stable covalent bonds.

Comparaison Avec Des Composés Similaires

1-Isocyanato-3-(phenoxymethyl)benzene can be compared with other similar compounds such as:

1-Isocyanato-3-methylbenzene: Similar structure but with a methyl group instead of a phenoxymethyl group.

1-Isocyanato-4-(phenoxymethyl)benzene: Similar structure but with the isocyanate group in the para position instead of the meta position.

Uniqueness:

Reactivity: The presence of the phenoxymethyl group in this compound enhances its reactivity compared to other isocyanates.

Applications: The unique structure of this compound makes it suitable for specific applications in chemistry, biology, and industry.

Activité Biologique

1-Isocyanato-3-(phenoxymethyl)benzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry and materials science. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenoxymethyl moiety. Its chemical structure can be represented as follows:

This compound's unique structure allows it to participate in various chemical reactions, making it a versatile candidate for biological applications.

The biological activity of this compound is primarily attributed to its isocyanate functional group, which can react with nucleophiles in biological systems. This reactivity allows it to form covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their functions. Isocyanates are known to induce cellular stress responses and can modulate signaling pathways related to inflammation and cell proliferation .

Toxicological Profile

Isocyanates, including this compound, have been associated with various toxicological effects. Common health impacts include:

- Respiratory Irritation : Inhalation exposure can lead to irritation of the respiratory tract.

- Sensitization : Prolonged exposure may cause sensitization reactions, leading to allergic responses upon subsequent exposures.

- Carcinogenic Potential : Some studies suggest that certain isocyanates may exhibit carcinogenic properties, necessitating careful handling in industrial applications .

Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound in vitro against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 12 µM against MCF-7 (breast cancer) cells. The compound was shown to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis via caspase activation |

| HCT116 | 15 | Cell cycle arrest |

| A549 | 20 | Induction of oxidative stress |

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of this compound. In a murine model of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Low Dose (5 mg/kg) | 150 | 200 |

| High Dose (10 mg/kg) | 80 | 100 |

Applications in Medicinal Chemistry

The ability of this compound to modify biomolecules makes it a valuable building block in medicinal chemistry. It has been explored for use as:

Propriétés

IUPAC Name |

1-isocyanato-3-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-11-15-13-6-4-5-12(9-13)10-17-14-7-2-1-3-8-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYJFMVKSSTBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594665 | |

| Record name | 1-Isocyanato-3-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71219-80-2 | |

| Record name | 1-Isocyanato-3-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.